[6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone
Description
The compound 6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative featuring a sulfone group (1,1-dioxido), a 3-chloro-4-methoxyphenyl substituent, and a 4-methylpiperidinyl methanone moiety. The sulfone group enhances polarity and metabolic stability, while the chloro and methoxy substituents may influence electronic properties and target binding . Synthesis of such compounds typically involves coupling reactions between heterocyclic cores and functionalized side chains, as seen in related methodologies .
Properties
IUPAC Name |
[6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O4S/c1-14-7-9-25(10-8-14)22(27)21-13-26(16-4-5-19(30-2)17(24)12-16)18-11-15(23)3-6-20(18)31(21,28)29/h3-6,11-14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQVSEUTQLDSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, identified by its CAS number 1251614-66-0, belongs to a class of benzothiazine derivatives. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 481.4 g/mol. The structure features a benzothiazine core substituted with chlorinated and methoxy phenyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1251614-66-0 |
| Molecular Formula | C22H22Cl2N2O4S |
| Molecular Weight | 481.4 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazine derivatives. For instance, compounds with similar structures have shown significant antibacterial and antifungal activities. The presence of halogen atoms (like chlorine) and methoxy groups has been associated with enhanced lipophilicity and increased membrane permeability, which may contribute to their efficacy against various pathogens .
Case Study: Antibacterial Activity
A series of benzothiazine derivatives were synthesized and tested against common bacterial strains. The results indicated that compounds with higher lipophilicity demonstrated better antibacterial activity. Specifically, derivatives containing methoxy and chloro substituents exhibited potent effects against both Gram-positive and Gram-negative bacteria .
Cytotoxic Effects
In addition to antimicrobial properties, certain studies have investigated the cytotoxic effects of similar compounds on cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells through various pathways, including oxidative stress and disruption of mitochondrial function.
Case Study: Anticancer Activity
A derivative structurally related to the compound was evaluated for its cytotoxicity against human cancer cell lines. Results showed that it significantly inhibited cell proliferation at low micromolar concentrations, suggesting potential as an anticancer agent .
The biological activity of 6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The lipophilic nature allows these compounds to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways through mitochondrial dysfunction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
| Compound Name | Core Structure | Substituents | Key Differences |
|---|---|---|---|
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | Benzothiazine sulfone | Phenyl methanone, 4-chlorophenyl | Lacks methylpiperidine; reduced steric bulk and altered hydrophobicity |
| {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone | Pyrimidine | Trifluoromethylphenyl, sulfonylpiperazine | Different heterocyclic core (pyrimidine vs. benzothiazine); increased lipophilicity |
| (4-(4-Chloro-phenyl)-1,1-dioxo-benzothiazin-2-yl)-phenyl-methanone | Benzothiazine sulfone | Phenyl methanone, 4-chlorophenyl | Similar core but lacks methylpiperidine; simpler side chain |
Physicochemical Properties
- NMR Analysis : Comparative NMR studies (as in ) reveal that substituents on the benzothiazine core (e.g., chloro, methoxy) cause distinct chemical shifts in regions corresponding to aromatic protons (positions 29–36) and side-chain environments (positions 39–44). For example, the 3-chloro-4-methoxyphenyl group in the target compound would deshield nearby protons, differentiating its NMR profile from simpler analogues .
- LogP and Solubility : The sulfone group reduces logP (increasing hydrophilicity), while the methylpiperidine moiety balances this with moderate lipophilicity. Trifluoromethyl groups in pyrimidine analogues significantly increase logP.
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (based on MACCS or Morgan fingerprints ), the target compound shows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
